1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Wirkmechanismus
Target of Action
The compound 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family Similar compounds in the pps family have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) , and discoidin domain receptor 1 (DDR1) . These proteins play crucial roles in cell cycle regulation and cancer progression, respectively.
Mode of Action
Similar compounds in the pps family have been shown to inhibit their targets by binding to the active site and preventing the protein’s normal function . This results in altered cell cycle progression and potential induction of apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. Inhibition of CDK2 can disrupt the cell cycle, preventing cells from dividing and potentially leading to cell death . Similarly, inhibition of DDR1 can affect various cellular processes, including cell adhesion, migration, and proliferation .
Pharmacokinetics
Similar compounds in the pps family have been identified as having tunable photophysical properties , which could potentially influence their bioavailability and distribution within the body.
Result of Action
The result of this compound’s action would likely depend on its specific targets and the cells in which these targets are expressed. Inhibition of CDK2 and DDR1 could potentially lead to cell cycle arrest and induction of apoptosis, respectively . This could result in the death of cancer cells, providing a potential therapeutic effect.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of similar compounds in the PPs family has been shown to improve both the absorption and emission behaviors . Additionally, the compound’s stability and properties were found to be comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G , suggesting that it may be stable under various environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the condensation reactions of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are often carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to a wide variety of products depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes involved in disease processes.
Industry: Utilized in the development of new materials with unique photophysical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and development in various fields .
Biologische Aktivität
1-Methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, incorporating a triazole and carboxamide functional group, enhances its pharmacological properties.
The molecular formula of this compound is C10H9N7O with a molecular weight of 243.23 g/mol. Its structure includes:
- Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities.
- Triazole group : Enhances interaction with biological targets.
- Carboxamide functional group : Contributes to solubility and binding affinity.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 29.1 | |
This compound | MCF-7 (breast cancer) | 15.3 |
These findings suggest that the compound exhibits selective cytotoxicity towards breast cancer cells.
The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cell growth and survival. For instance, compounds derived from this scaffold have shown potent inhibition of Pim-1 kinase:
This selective inhibition suggests a targeted approach in cancer therapy, minimizing off-target effects.
Antimicrobial Activity
In addition to anticancer properties, pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial effects. The compound's ability to inhibit bacterial growth has been documented in various studies:
Organism | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Escherichia coli | Inhibition observed |
The mechanism may involve interference with bacterial DNA synthesis or protein function.
Case Studies
A recent study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their biological activities. One notable finding was that compounds with specific substitutions on the triazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Eigenschaften
IUPAC Name |
1-methyl-N-pyrazolo[1,5-a]pyrimidin-6-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O/c1-16-6-8(14-15-16)10(18)13-7-4-11-9-2-3-12-17(9)5-7/h2-6H,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKLPHOLXWJOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.